

Larazotide Phase 3 Trial Discontinuation: A Technical FAQ

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Compound of Interest

Compound Name: Larazotide

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This technical support center provides researchers, scientists, and drug development professionals with a detailed overview of the discontinuation of the Phase 3 clinical trial for **Larazotide** (CedLara), a potential treatment for celiac disease.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the **Larazotide** Phase 3 trial?

A1: The Phase 3 CedLara trial for **larazotide** was discontinued after a pre-specified interim analysis by an independent statistician.^{[1][2][3]} The analysis concluded that the number of additional patients required to demonstrate a statistically significant clinical outcome between the **larazotide** and placebo groups was too large to feasibly continue the trial.^{[1][2][4]} This indicates that the observed treatment effect in the interim analysis was smaller than anticipated.

Q2: What was the intended primary endpoint of the Phase 3 study?

A2: The primary efficacy endpoint was the mean change from baseline in the Celiac Disease Patient-Reported Outcomes (CeD PRO) abdominal domain score over a 12-week period.^{[1][5]} The CeD PRO is a validated instrument for assessing celiac disease symptoms.

Q3: Were there any safety concerns that led to the trial's discontinuation?

A3: The press releases and public announcements regarding the trial's discontinuation do not mention any safety concerns. The decision was based on the interim analysis of efficacy.^{[1][5]}

Q4: How did the Phase 3 trial design differ from the preceding Phase 2 trial?

A4: The Phase 3 trial aimed for a larger patient population and included a lower dose of **larazotide** compared to the successful Phase 2 trial. The table below summarizes the key parameters of both trials.

Clinical Trial Design Comparison: Larazotide Phase 2 vs. Phase 3

Parameter	Phase 2 Trial	Phase 3 Trial (CedLara)
Status	Completed	Discontinued
Primary Endpoint Met	Yes (for 0.5 mg dose)	N/A (discontinued based on interim analysis)
Number of Patients	342	Initially targeted 525
Dosing Arms	0.5 mg, 1 mg, 2 mg larazotide, placebo	0.25 mg larazotide, 0.5 mg larazotide, placebo
Primary Endpoint	Mean change from baseline in Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS)	Mean change from baseline in CeD PRO abdominal domain score
Treatment Duration	12 weeks	12-week double-blind efficacy portion

Source: 9 Meters Biopharma press releases and clinical trial information.^{[1][5]}

Experimental Protocols

Methodology for the Primary Endpoint Assessment (Phase 3)

The primary endpoint was the assessment of the mean change in celiac symptom severity. This was measured using the Celiac Disease Patient-Reported Outcomes (CeD PRO)

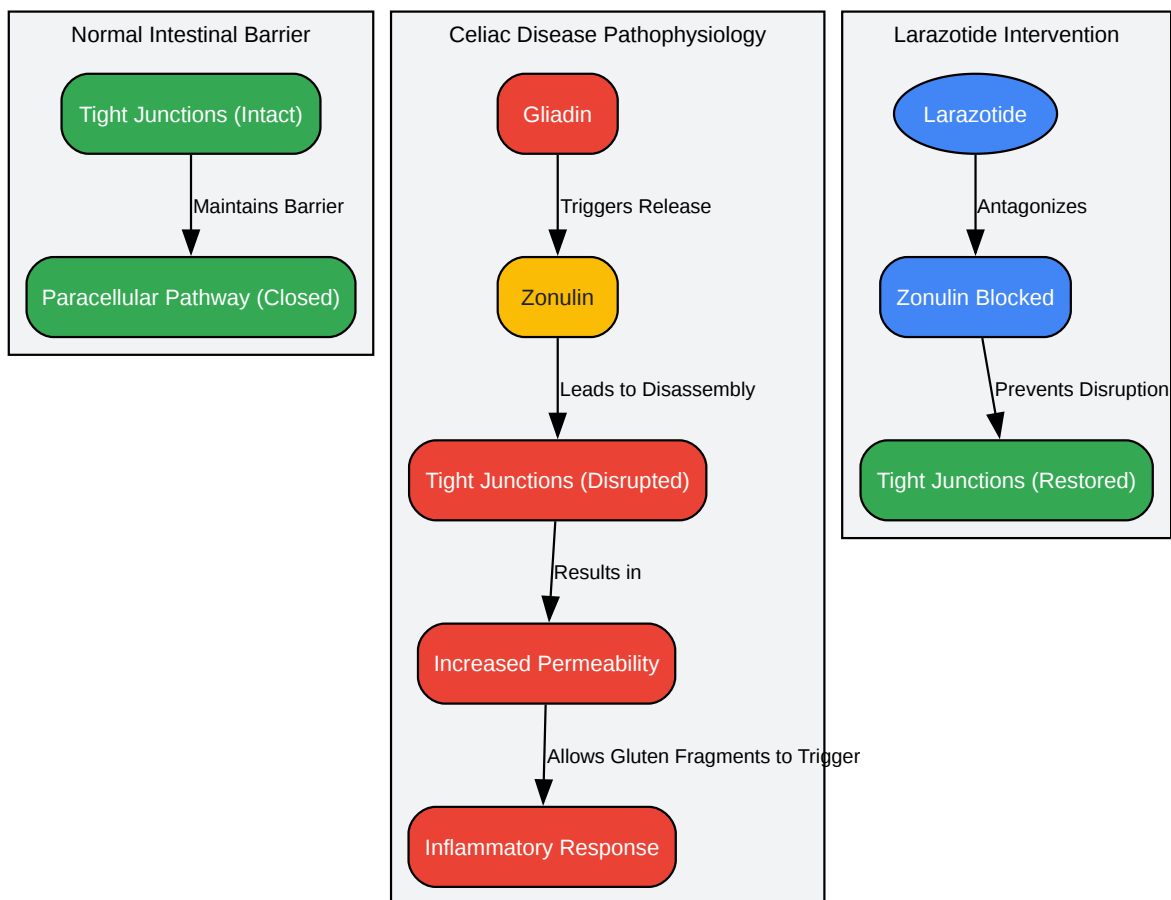
abdominal domain score. The protocol involved the following steps:

- **Baseline Assessment:** At the beginning of the trial, patients' baseline celiac symptom severity was recorded using the CeD PRO instrument.
- **Treatment Period:** Patients were randomized to receive one of the specified doses of **larazotide** or a placebo, which they took for 12 weeks.
- **Data Collection:** Throughout the 12-week treatment period, patients regularly reported their symptoms using the CeD PRO.
- **Final Assessment:** At the end of the 12-week period, a final CeD PRO score was recorded.
- **Analysis:** The mean change from the baseline score was calculated for each treatment group and compared to the placebo group to determine the efficacy of **larazotide**.

Visualizations

Larazotide's Proposed Mechanism of Action

The following diagram illustrates the proposed signaling pathway for **larazotide**. In celiac disease, gliadin (a component of gluten) triggers the release of zonulin, which leads to the disassembly of tight junctions between intestinal epithelial cells. This increases intestinal permeability, allowing gluten fragments to provoke an inflammatory response. **Larazotide**, a zonulin antagonist, is designed to prevent this process.

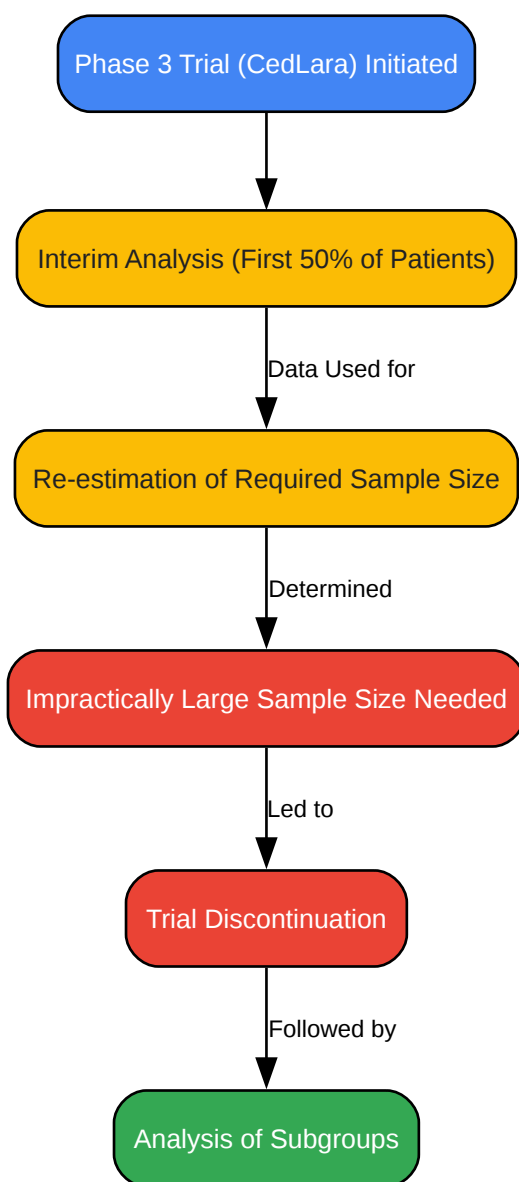


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Caption: Proposed mechanism of action of **Larazotide** in celiac disease.

Logical Flow of **Larazotide** Phase 3 Trial Discontinuation

This diagram outlines the decision-making process that led to the discontinuation of the CedLara trial.



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Caption: Decision pathway for the discontinuation of the **Larazotide** Phase 3 trial.

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